Tenuifolin is a flavone found in various plants, including Holzknechtia lanceolata, Carthamus tinctorius (safflower), and Scutellaria baicalensis (Chinese skullcap) []. Research suggests tenuifolin may possess a variety of properties with potential applications in scientific studies. Here's a closer look at some key areas of investigation:
Studies have explored tenuifolin's potential role in neurodegenerative diseases like Alzheimer's disease. In vitro and in vivo models suggest tenuifolin may help reduce the formation of amyloid beta plaques, a hallmark of Alzheimer's disease [, ]. Additionally, research indicates tenuifolin may protect neurons from damage caused by oxidative stress, a contributing factor in neurodegeneration [].
Research suggests tenuifolin may possess anti-inflammatory and immunomodulatory properties. Studies indicate tenuifolin may suppress the activity of inflammatory pathways and cytokine production, potentially offering benefits in inflammatory conditions [, ].
Studies have investigated tenuifolin's potential role in cancer. In vitro research suggests tenuifolin may exhibit anti-cancer properties by inducing cell death in cancer cells and suppressing their proliferation [, ]. However, further investigation is needed to understand its potential application in cancer treatment.
Tenuifolin is a natural compound primarily extracted from the roots of Polygala tenuifolia, a plant used in traditional Chinese medicine for various therapeutic purposes. It is classified as a saponin, characterized by its complex glycosidic structure, which contributes to its biological activities. The molecular formula of tenuifolin is C₃₆H₅₆O₁₂, with a molecular weight of 680.37 g/mol .
Tenuifolin exhibits a variety of biological activities, making it a compound of interest in pharmacological research:
The synthesis of tenuifolin can be achieved through various methods:
Tenuifolin's applications are primarily found in the fields of medicine and pharmacology:
Research has focused on the interactions of tenuifolin with various biological systems:
Several compounds share structural or functional similarities with tenuifolin. Here are some notable examples:
Compound Name | Source | Similarity to Tenuifolin | Unique Features |
---|---|---|---|
Polygala saponins | Polygala tenuifolia | Both are extracted from the same plant | Varying degrees of potency and bioactivity |
Ginsenosides | Panax ginseng | Both are saponins with neuroprotective effects | Ginsenosides also exhibit anti-fatigue effects |
Oleanolic acid | Various plants | Structural similarity as triterpenoids | Known for anti-inflammatory properties |
Tenuifolin stands out due to its specific neuroprotective effects against Alzheimer's-related pathology and its unique sleep-enhancing properties, distinguishing it from other similar compounds that may not exhibit these particular benefits.
Tenuifolin possesses the molecular formula C₃₆H₅₆O₁₂ with a molecular weight of 680.82 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 20183-47-5 and is systematically classified as a triterpenoid saponin [1] [4]. Structural elucidation studies have confirmed that tenuifolin represents a pentacyclic triterpene glycoside containing a single glucose moiety attached to an oleanane skeleton [1] [5].
The molecular structure consists of an aglycone component known as presenegenin, which features a characteristic oleanane backbone with two carboxylic acid functional groups [2] [5]. This aglycone is glycosidically linked to a β-D-glucopyranose unit at the C-3 position [1] [2]. Spectroscopic analysis has revealed that the compound contains fifteen defined stereocenters, contributing to its complex three-dimensional architecture [2] [6].
Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structural identity of tenuifolin [4] [6]. The molecular structure demonstrates the characteristic features of oleanane-type triterpenoids, including the pentacyclic ring system and specific substitution patterns that distinguish it from other saponin compounds [12] [14].
Property | Value |
---|---|
Molecular Formula | C₃₆H₅₆O₁₂ |
Molecular Weight | 680.82 g/mol |
CAS Number | 20183-47-5 |
Chemical Class | Triterpenoid saponin (oleanane-type) |
Stereoisomers | 15 defined stereocenters |
Aglycone Component | Presenegenin (dicarboxylic acid derivative) |
Sugar Moiety | Single glucose unit |
The complete International Union of Pure and Applied Chemistry systematic name for tenuifolin is (2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid [1] [2]. This comprehensive nomenclature reflects the detailed stereochemical configuration and functional group positioning within the molecular structure.
Alternative systematic designations include the descriptor "Olean-12-ene-23,28-dioic acid, 3-(β-D-glucopyranosyloxy)-2,27-dihydroxy-, (2β,3β,4α)-" which emphasizes the oleanane skeleton framework [1] [4]. The compound is also referenced as "2β,27-Dihydroxy-3β-(β-D-glucopyranosyloxy)oleana-12-ene-23,28-dioic acid" in chemical databases [2] [3].
Systematic classification places tenuifolin within the broader category of natural products as a member of the triterpenoid saponin family [1] [13]. More specifically, it belongs to the oleanane-type pentacyclic triterpenes, which represent one of the most abundant structural classes of plant-derived triterpenoids [12] [13]. The presence of the glycosidic linkage classifies it as a monodesmosidic saponin, indicating attachment of a single sugar chain to the aglycone backbone [12] [13].
The compound exhibits synonymous nomenclature including "Presenegenin 3-glucoside" and "Tenuifoline," reflecting historical naming conventions and structural relationships to related compounds [2] [5]. These alternative designations are commonly encountered in phytochemical literature and commercial chemical databases.
Classification Level | Description |
---|---|
Main Class | Triterpenoid saponin |
Subclass | Pentacyclic triterpene glycoside |
Skeleton Type | Oleanane skeleton |
Ring System | 5 fused six-membered rings (A, B, C, D, E) |
Functional Groups | Two carboxylic acids, multiple hydroxyl groups |
Glycosidic Component | β-D-Glucopyranose |
Glycosidic Linkage | β-configuration at C-3 position |
Tenuifolin exhibits distinctive physicochemical properties that influence its behavior under various experimental and storage conditions [3] [22]. The compound demonstrates a melting point range of 201-204°C, indicating substantial thermal stability under normal laboratory conditions [3] [22]. Predicted boiling point calculations suggest a value of 853.6 ± 65.0°C, though this represents a theoretical estimate given the compound's tendency to decompose before reaching such elevated temperatures [3] [22].
The density of tenuifolin has been determined to be 1.39 grams per cubic centimeter, reflecting the compact molecular packing characteristic of pentacyclic triterpenoids [3]. Optical rotation measurements reveal a specific rotation of +49° when measured at a concentration of 0.8 in ethanol, indicating the compound's inherent chirality and predominant stereochemical configuration [3].
Solubility characteristics demonstrate that tenuifolin exhibits limited water solubility, being classified as only slightly soluble in aqueous media [22]. Enhanced solubility is observed in dimethyl sulfoxide, achieving concentrations up to 30 milligrams per milliliter (146.88 millimolar) [20] [21]. The compound shows slight solubility in methanol and pyridine, while demonstrating better dissolution in ethanol [20] [22].
Stability assessments reveal that tenuifolin possesses hygroscopic properties, readily absorbing moisture from the atmosphere [3] [22]. This characteristic necessitates careful storage under controlled conditions to maintain compound integrity. The predicted acid dissociation constant value of 4.15 ± 0.70 suggests moderate acidity, consistent with the presence of carboxylic acid functional groups [3] [22].
Storage recommendations specify maintenance at -20°C under an inert atmosphere with protection from light exposure [3] [4]. These conditions are essential for preserving the compound's chemical stability and preventing degradation processes that could compromise analytical accuracy [4] [22].
Solvent/Condition | Property/Value |
---|---|
Water | Slightly soluble |
Dimethyl Sulfoxide | 30 mg/mL (146.88 mM) |
Methanol | Slightly soluble |
Ethanol | Soluble |
Pyridine | Slightly soluble |
Storage Temperature | -20°C (recommended) |
Stability Characteristics | Hygroscopic, sensitive to moisture |
Light Sensitivity | Protect from light |
Atmospheric Stability | Store under inert atmosphere |
The stereochemical complexity of tenuifolin arises from its fifteen defined stereocenters, each contributing to the overall three-dimensional molecular architecture [2] [6]. The absolute configuration has been systematically determined through spectroscopic analysis and comparison with related triterpenoid structures, establishing the specific spatial arrangement of substituents around each chiral center [1] [6].
The oleanane skeleton adopts a characteristic chair conformation for each of the five six-membered rings, designated as rings A, B, C, D, and E [14] [17]. This conformational preference minimizes steric interactions while maximizing stability through optimal bond angles and torsional arrangements [14] [17]. The rigid pentacyclic framework constrains molecular flexibility, resulting in a relatively fixed three-dimensional structure [14] [15].
Conformational analysis reveals that the glucose moiety attached at the C-3 position exhibits β-anomeric configuration, as confirmed through nuclear magnetic resonance coupling patterns and optical rotation data [1] [2]. The β-linkage provides enhanced stability compared to the corresponding α-anomer and influences the overall molecular shape and intermolecular interactions [12] [13].
Molecular dynamics simulations have demonstrated that tenuifolin maintains structural integrity through intramolecular hydrogen bonding networks [6]. These interactions primarily involve the hydroxyl groups of the glucose unit and the carboxylic acid functionalities of the aglycone, contributing to conformational stability [6]. The compound's ability to form stable complexes with protein targets has been attributed to its well-defined three-dimensional structure and strategic positioning of hydrogen bond donors and acceptors [6] [28].
Stereochemical relationships within the molecule include the specific orientation of methyl groups at positions characteristic of the oleanane framework [14] [17]. The C-29 methyl group positioning at C-20 of the E ring distinguishes oleanane-type compounds from their ursane counterparts, where this substituent is located at C-19 [14]. This structural distinction influences both physical properties and biological activity profiles [14] [19].
The conformational rigidity imposed by the pentacyclic framework results in limited rotational freedom around single bonds within the ring system [15]. However, the glucose substituent retains some conformational flexibility, particularly around the glycosidic linkage, allowing for adaptive binding to molecular targets while maintaining the core structural integrity [6] [12].
Tenuifolin belongs to the extensively studied class of triterpenoid saponins, which represent a diverse group of plant secondary metabolites characterized by the presence of a triterpene aglycone linked to one or more sugar moieties [12] [13]. Within this broad classification, tenuifolin specifically represents an oleanane-type pentacyclic triterpenoid saponin, placing it among the most structurally abundant and pharmacologically significant members of this chemical family [12] [13].
The oleanane skeleton that forms the backbone of tenuifolin consists of five fused six-membered rings arranged in a characteristic three-dimensional configuration [14] [17]. This structural framework is biosynthetically derived from the cyclization of 2,3-oxidosqualene through the action of specific oxidosqualene cyclase enzymes, which direct the formation of the pentacyclic ring system [12] [15]. The resulting β-amyrin intermediate undergoes subsequent oxidative modifications to generate the diverse array of oleanane-type compounds found in nature [12] [15].
Structural relationships within the triterpenoid saponin family demonstrate that tenuifolin shares common features with other oleanane derivatives while maintaining distinctive characteristics [12] [13]. The presence of two carboxylic acid groups at positions 23 and 28 of the oleanane framework represents a relatively uncommon substitution pattern that distinguishes tenuifolin from more prevalent monocarboxylic acid derivatives such as oleanolic acid [14] [19]. This dicarboxylic acid functionality significantly influences the compound's physicochemical properties and biological activity profile [14] [19].
The glycosidic component of tenuifolin consists of a single β-D-glucose unit attached at the C-3 position of the aglycone [1] [12]. This monodesmosidic structure contrasts with bidesmosidic saponins that contain sugar chains at multiple positions on the triterpene backbone [12] [13]. The β-anomeric configuration of the glucose linkage is characteristic of most naturally occurring triterpenoid saponins and contributes to enhanced stability compared to α-linked alternatives [12] [13].
Comparative structural analysis reveals that tenuifolin represents a specific structural variant within the broader category of Polygala tenuifolia saponins [27] [29]. Related compounds from this plant source include onjisaponin B and other polygalasaponins that share the oleanane backbone but differ in their substitution patterns and glycosidic components [28] [29]. These structural variations result in distinct pharmacological profiles while maintaining common mechanistic features related to the shared oleanane framework [28] [29].
The classification of tenuifolin as a secondary saponin reflects its stable chemical properties and resistance to hydrolytic degradation under physiological conditions [7]. This stability is attributed to the β-glycosidic linkage and the structural protection provided by the rigid pentacyclic framework [7] [12]. The compound's membership in the oleanane family also indicates shared biosynthetic origins and evolutionary relationships with other pentacyclic triterpenoids found throughout the plant kingdom [12] [15].
Structural Feature | Classification Details |
---|---|
Core Skeleton | Oleanane-type pentacyclic triterpene |
Ring Configuration | Five fused six-membered rings (A, B, C, D, E) |
Functional Substitution | Dicarboxylic acid at positions 23 and 28 |
Glycosidic Type | Monodesmosidic (single sugar chain) |
Sugar Component | β-D-Glucopyranose |
Linkage Position | C-3 of aglycone backbone |
Anomeric Configuration | β-configuration |
Saponin Classification | Secondary saponin with enhanced stability |